N-Isobutyl-N-methylglycinamide
Description
N-Isobutyl-N-methylglycinamide is a glycinamide derivative characterized by an isobutyl group and a methyl group attached to the nitrogen atoms of the glycinamide backbone. The compound’s molecular formula can be inferred as C₇H₁₆N₂O, with a molecular weight of approximately 144.22 g/mol, based on substitutions in similar compounds like N-Methylglycinamide (C₃H₈N₂O, 88.11 g/mol) .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C7H16N2O/c1-6(2)5-9(3)7(10)4-8/h6H,4-5,8H2,1-3H3 |
InChI Key |
LGGUBSYRNHYNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-Methylglycinamide (C₃H₈N₂O)
- Structure : Features a single methyl group on the glycinamide nitrogen.
- Properties: Smaller size and lower molecular weight (88.11 g/mol) result in higher water solubility compared to bulkier derivatives. Limited steric hindrance makes it a common intermediate in peptide synthesis .
N~1~,N~2~-Dimethylglycinamide (C₄H₁₀N₂O)
- Structure : Two methyl groups on adjacent nitrogen atoms.
- Properties : Increased hydrophobicity compared to N-Methylglycinamide. Molecular weight: 102.13 g/mol . Safety data indicate standard handling precautions (e.g., respiratory protection if inhaled) .
N,N-Dimethylglycine (C₄H₉NO₂)
- Structure : Carboxylic acid derivative with two methyl groups on the nitrogen.
- Properties : Polar due to the carboxylic acid group, enhancing solubility in aqueous media. Used in supplements and drug formulations. Molecular weight: 103.12 g/mol .
N-Isobutyl-N-[4-Methoxyphenylsulfonyl]glycyl Hydroxamic Acid (C₁₃H₂₀N₂O₅S)
- Structure : Incorporates a sulfonylphenyl group and hydroxamic acid.
- Properties : Higher molecular weight (316.37 g/mol ) and lipophilicity due to aromatic and sulfonyl groups. Likely used in metalloproteinase inhibition or antimicrobial applications .
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (C₁₂H₁₅ClNO₄S)
- Structure : Ester and sulfonyl substituents on the glycinamide backbone.
- Properties : Enhanced stability and reactivity for pharmaceutical intermediates. Molecular weight: 291.75 g/mol .
Physicochemical Properties (Inferred)
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| N-Methylglycinamide | 88.11 | Methyl | High water solubility |
| N-Isobutyl-N-methylglycinamide | ~144.22 | Isobutyl, Methyl | Moderate lipophilicity |
| N~1~,N~2~-Dimethylglycinamide | 102.13 | Dual Methyl | Reduced solubility vs. mono-methyl |
| N,N-Dimethylglycine | 103.12 | Carboxylic acid, Methyl | High polarity, aqueous soluble |
| NGH (Hydroxamic acid) | 316.37 | Sulfonyl, Hydroxamic acid | Low water solubility |
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